molecular formula C9H11NO3 B12892757 Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate

Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate

Cat. No.: B12892757
M. Wt: 181.19 g/mol
InChI Key: BZQYCZUGPMPYLF-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate typically involves the reaction of 3,5-dimethylpyrrole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group. The general reaction scheme is as follows:

    Reactants: 3,5-dimethylpyrrole, methyl oxalyl chloride, triethylamine.

    Solvent: Anhydrous dichloromethane.

    Conditions: The reaction mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohol derivatives, and halogenated pyrrole compounds.

Scientific Research Applications

Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ester group and the presence of the 3,5-dimethylpyrrole moiety make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-(3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetate

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2)10-7(5)8(11)9(12)13-3/h4,10H,1-3H3

InChI Key

BZQYCZUGPMPYLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)C(=O)OC)C

Origin of Product

United States

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